molecular formula C11H14FNO B3174666 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine CAS No. 954226-12-1

3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine

Cat. No.: B3174666
CAS No.: 954226-12-1
M. Wt: 195.23 g/mol
InChI Key: ZYIYTFRSYXGQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine is an organic compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol. It is a four-membered heterocyclic molecule containing nitrogen, making it part of the azetidine family. This compound is characterized by the presence of a fluoro-substituted phenoxy group attached to the azetidine ring via a methylene bridge.

Preparation Methods

The synthesis of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine typically involves the reaction of 4-fluoro-3-methylphenol with an appropriate azetidine precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of the azetidine precursor. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoro group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine involves its interaction with specific molecular targets and pathways. The fluoro-substituted phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar compounds to 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine include:

  • 3-[(4-Fluoro-2-methylphenoxy)methyl]azetidine
  • 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

These compounds share structural similarities but differ in the position of the fluoro and methyl groups on the phenoxy ring . The unique positioning of these substituents can influence the compound’s reactivity, biological activity, and physical properties .

Properties

IUPAC Name

3-[(4-fluoro-3-methylphenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-8-4-10(2-3-11(8)12)14-7-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIYTFRSYXGQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CNC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine
Reactant of Route 2
Reactant of Route 2
3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine
Reactant of Route 3
Reactant of Route 3
3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine
Reactant of Route 4
Reactant of Route 4
3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine
Reactant of Route 5
Reactant of Route 5
3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine
Reactant of Route 6
Reactant of Route 6
3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.